molecular formula C24H24ClN3O5S B11106298 N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11106298
M. Wt: 502.0 g/mol
InChI Key: QHNXQOSJQSRMKX-YZSQISJMSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a methoxyphenyl ethylidene hydrazinecarbonyl group, and a benzenesulfonamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Formation of the Methoxyphenyl Ethylidene Hydrazinecarbonyl Intermediate: This step involves the reaction of a methoxyphenyl compound with ethylidene hydrazinecarbonyl.

    Coupling Reaction: The final step involves coupling the two intermediates with a benzenesulfonamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide include:

  • N-(3-Chloro-4-methoxyphenyl)-N-(methyl)benzenesulfonamide
  • N-(4-Methoxyphenyl)-N-({N’-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
  • N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Uniqueness

The uniqueness of N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H24ClN3O5S

Molecular Weight

502.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H24ClN3O5S/c1-17(18-9-12-20(32-2)13-10-18)26-27-24(29)16-28(19-11-14-23(33-3)22(25)15-19)34(30,31)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,27,29)/b26-17+

InChI Key

QHNXQOSJQSRMKX-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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